(2,3-Epoxypropyl)trimethylammonium acetate

Descripción general

Descripción

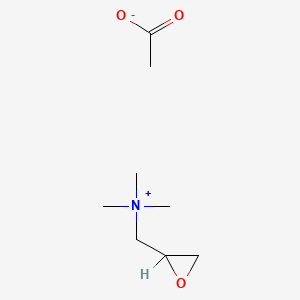

(2,3-Epoxypropyl)trimethylammonium acetate is a quaternary ammonium compound with a unique structure that includes an epoxy group. This compound is known for its cationic properties and is widely used in various industrial and scientific applications. Its molecular formula is C8H17NO3, and it has a molecular weight of 175.22548 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Epoxypropyl)trimethylammonium acetate typically involves the reaction of trimethylamine with epichlorohydrin, followed by neutralization with acetic acid. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Water or methanol can be used as solvents.

Catalyst: No specific catalyst is required for this reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Reactors: Large-scale reactors with efficient mixing capabilities.

Purification: The product is purified using distillation or crystallization techniques to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions: (2,3-Epoxypropyl)trimethylammonium acetate undergoes several types of chemical reactions, including:

Substitution Reactions: The epoxy group can react with nucleophiles, leading to ring-opening reactions.

Addition Reactions: The compound can participate in addition reactions with various electrophiles.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

Conditions: These reactions are typically carried out under mild conditions, such as room temperature and neutral pH.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example:

With Amines: The reaction yields amino alcohols.

With Thiols: The reaction produces thioethers.

Aplicaciones Científicas De Investigación

Cationic Starch Modification

(2,3-Epoxypropyl)trimethylammonium acetate is primarily utilized for modifying starch to enhance its cationic properties. This modification improves the binding capacity of starch in various applications, such as:

- Paper Manufacturing : The cationic starch acts as a binder and enhances the strength of paper products. It replaces traditional protein-based binders, providing better performance in terms of glueability and strength .

- Textile Industry : Cationic starches modified with this compound are used in textile treatments to improve dye uptake and retention on fibers .

Flocculant in Wastewater Treatment

The compound has been investigated for its effectiveness as a flocculant in wastewater treatment processes. Its cationic nature allows it to interact with negatively charged particles, facilitating their aggregation and removal from water. Case studies have shown that flocculants derived from this compound can achieve removal rates exceeding 90% for heavy metals like Pb²⁺ and organic pollutants .

Surfactant in Emulsions

As a surfactant, this compound is employed in the formulation of emulsions for pharmaceuticals and cosmetics. Its ability to stabilize emulsions makes it valuable in creating consistent product formulations.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Paper Manufacturing | Patent US5536764A | Enhanced strength and glueability of coatings using cationic starch modified with the compound. |

| Wastewater Treatment | Research Article | Achieved >90% removal efficiency for Pb²⁺ and humic acids using amphoteric flocculants derived from the compound. |

| Textile Dyeing | Patent EP1112260A1 | Improved dye uptake on cellulose fibers treated with cationic starches modified using the compound. |

Mecanismo De Acción

The mechanism of action of (2,3-Epoxypropyl)trimethylammonium acetate involves its interaction with negatively charged surfaces or molecules. The epoxy group allows for covalent bonding with various substrates, while the trimethylammonium group provides cationic properties that enhance its binding affinity. This dual functionality makes it effective in applications such as surface modification and drug delivery .

Comparación Con Compuestos Similares

(2,3-Epoxypropyl)trimethylammonium chloride: Similar structure but with a chloride counterion.

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Another cationic agent used for similar applications.

Uniqueness: (2,3-Epoxypropyl)trimethylammonium acetate is unique due to its acetate counterion, which can influence its solubility and reactivity compared to its chloride counterpart. This makes it particularly useful in specific applications where different solubility profiles are required .

Actividad Biológica

(2,3-Epoxypropyl)trimethylammonium acetate, a quaternary ammonium compound, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an epoxy group and a trimethylammonium moiety, contributing to its reactivity and interaction with biological systems.

The chemical formula for this compound is C₈H₁₇NO₃, with a molecular weight of 175.23 g/mol. Its structure is pivotal in determining its biological activity, particularly its ability to interact with various biomolecules.

The biological activity of this compound primarily arises from its interaction with cellular membranes and proteins. The positively charged trimethylammonium group facilitates electrostatic interactions with negatively charged components of cell membranes, potentially leading to alterations in membrane permeability and function.

Interaction with Biological Targets

- Membrane Disruption : The compound's cationic nature allows it to disrupt microbial cell membranes, which can lead to cell lysis.

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or altering their conformation through non-covalent interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves:

- Electrostatic Attraction : The compound binds to the negatively charged bacterial cell walls, disrupting their integrity.

- Biofilm Disruption : It has been shown to interfere with biofilm formation, enhancing the efficacy of other antimicrobial agents.

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 128 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Electrostatic interaction |

| Pseudomonas aeruginosa | 256 µg/mL | Biofilm inhibition |

Cytotoxicity Studies

While the antimicrobial properties are promising, cytotoxicity studies are essential for evaluating the safety profile of this compound. Research indicates that at certain concentrations, the compound can induce cytotoxic effects on mammalian cells.

Table 2: Cytotoxicity Data on Mammalian Cell Lines

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| HEK293 | 150 | Moderate cytotoxicity |

| A549 (Lung Cancer) | 200 | High sensitivity observed |

| MCF-7 (Breast Cancer) | 180 | Dose-dependent response |

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed that the compound effectively reduced bacterial counts by over 90% at concentrations above its MIC.

Study 2: Cytotoxicity Assessment

In another investigation featured in Toxicology Reports, researchers assessed the cytotoxic effects on various human cell lines. The study concluded that while the compound exhibits antimicrobial properties, careful consideration of dosage is necessary to mitigate cytotoxic risks.

Propiedades

IUPAC Name |

trimethyl(oxiran-2-ylmethyl)azanium;acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO.C2H4O2/c1-7(2,3)4-6-5-8-6;1-2(3)4/h6H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSCEYXLAITVID-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C[N+](C)(C)CC1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30956369 | |

| Record name | N,N,N-Trimethyl(oxiran-2-yl)methanaminium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34890-37-4 | |

| Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34890-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Epoxypropyl)trimethylammonium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034890374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl(oxiran-2-yl)methanaminium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30956369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-epoxypropyl)trimethylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.